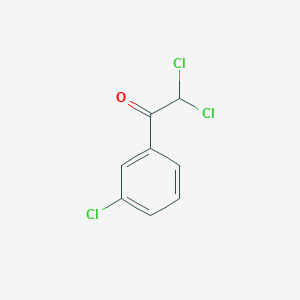

2,2-Dichloro-1-(3-chlorophenyl)ethanone

Descripción

2,2-Dichloro-1-(3-chlorophenyl)ethanone is a chlorinated acetophenone derivative characterized by two chlorine atoms at the α-carbon position and a 3-chlorophenyl substituent. This compound is synthesized via halogenation reactions, often using N-halosuccinimides (NXS) under mild conditions in ionic liquid media . Its structural features make it a versatile intermediate in organic synthesis, particularly for generating bioactive molecules, agrochemicals, and heterocyclic compounds.

Propiedades

Número CAS |

84553-20-8 |

|---|---|

Fórmula molecular |

C8H5Cl3O |

Peso molecular |

223.5 g/mol |

Nombre IUPAC |

2,2-dichloro-1-(3-chlorophenyl)ethanone |

InChI |

InChI=1S/C8H5Cl3O/c9-6-3-1-2-5(4-6)7(12)8(10)11/h1-4,8H |

Clave InChI |

XWQSVHHVNXRRJN-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC(=C1)Cl)C(=O)C(Cl)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

The physicochemical properties, synthetic routes, and applications of 2,2-dichloro-1-(3-chlorophenyl)ethanone are influenced by substituent patterns. Below is a systematic comparison with closely related compounds:

Substituent Position and Halogenation Effects

Key Observations :

- Substituent Position : The 3-chlorophenyl derivative exhibits distinct reactivity compared to para-substituted analogs (e.g., 4-methyl or 4-chloro) due to steric and electronic effects. For example, para-substituted derivatives often show higher crystallinity and stability .

- Halogenation: Additional chlorine atoms (e.g., in 2,2,4'-trichloroacetophenone) enhance electrophilicity but reduce solubility in polar solvents .

Functional Group Modifications

Hydroxyl and Methoxy Derivatives

Key Observations :

- Hydroxyl Groups : Hydroxy-substituted analogs (e.g., 2-hydroxy-4-methoxyphenyl) exhibit hydrogen-bonding capacity, improving solubility in aqueous media but complicating purification .

- Methoxy Groups: Methoxy derivatives (e.g., 4'-methoxyacetophenone) show enhanced electron-donating effects, altering reaction kinetics in electrophilic substitutions .

Heterocyclic and Fluorinated Analogs

Q & A

Q. What strategies mitigate stability issues during storage?

- Stability Protocols :

- Hygroscopicity management : Store under argon in desiccators (4°C) to prevent hydrolysis .

- Light sensitivity : Use amber vials to avoid photodegradation of the dichloroketone moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.